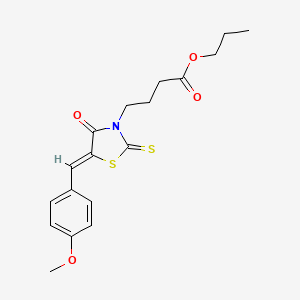

(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Übersicht

Beschreibung

(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, a methoxybenzylidene moiety, and a propyl ester group, contributing to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps:

-

Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ester under basic conditions. This step forms the 2-thioxothiazolidin-4-one ring.

-

Introduction of the Methoxybenzylidene Group: : The methoxybenzylidene moiety is introduced via a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine, resulting in the formation of the (Z)-configured double bond.

-

Esterification: : The final step involves esterification of the carboxylic acid group with propanol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of sulfuric acid to yield the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines under appropriate conditions.

-

Substitution: : The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₅N₁O₄S₂

- Molecular Weight : 309.4 g/mol

- Structural Features : The structure includes a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory properties. For instance, compounds similar to (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate have shown efficacy in reducing inflammation in animal models. A study demonstrated that thiazolidinone derivatives can inhibit leukocyte recruitment during acute inflammation, highlighting their potential therapeutic use in inflammatory diseases .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Recent studies have explored the anticancer potential of thiazolidinone compounds, including this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting their role as potential chemotherapeutic agents .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving mice with induced peritonitis, administration of a thiazolidinone derivative similar to this compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests its potential use as an anti-inflammatory therapeutic agent .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various thiazolidinone compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, thus supporting their development as alternative antimicrobial agents .

Wirkmechanismus

The mechanism of action of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzylidene moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.

Benzylidene Derivatives: Compounds with benzylidene groups are studied for their diverse biological activities.

Uniqueness

(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its combination of a thiazolidinone core, a methoxybenzylidene moiety, and a propyl ester group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biologische Aktivität

(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidinone ring, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds related to thiazolidinones exhibit significant antibacterial properties. A study demonstrated that derivatives of thiazolidinones showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the methoxy group in the benzylidene moiety enhances the antibacterial efficacy of the compound.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that modifications in the structure can significantly influence antibacterial potency.

Antifungal Activity

The antifungal properties of thiazolidinones have been explored, particularly against drug-resistant strains of fungi. A study highlighted that certain thiazolidinone derivatives exhibited notable antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi. The mechanism involves redox-active properties that target fungal cell viability.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Activity

A recent case study evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with associated increases in markers of apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it disrupts cellular functions in pathogens.

- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Eigenschaften

IUPAC Name |

propyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-3-11-23-16(20)5-4-10-19-17(21)15(25-18(19)24)12-13-6-8-14(22-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIXZFXLRYXHLK-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.